molecular formula C14H13NO3 B6386937 5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261967-49-0

5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6386937
CAS RN: 1261967-49-0
M. Wt: 243.26 g/mol
InChI Key: LTCQQOSXFXGYPQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid, 95% (5-DMPH-2-HINA) is a synthetic compound that is widely used in scientific research. It is an isonicotinic acid derivative, meaning that it contains both an isonicotinate and an acid group. 5-DMPH-2-HINA has been studied for its potential applications in a variety of areas, including synthesis, drug design, and biochemistry.

Scientific Research Applications

5-DMPH-2-HINA has been studied for its potential applications in a variety of areas, including synthesis, drug design, and biochemistry. In synthesis, 5-DMPH-2-HINA has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals and natural products. In drug design, 5-DMPH-2-HINA has been used as a scaffold for the development of novel drugs. In biochemistry, 5-DMPH-2-HINA has been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 5-DMPH-2-HINA is not fully understood. However, it is believed to act as an inhibitor of enzymes and other proteins, by binding to their active sites and blocking their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPH-2-HINA are not well understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-DMPH-2-HINA in laboratory experiments include its high purity, ease of synthesis, and low cost. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of 5-DMPH-2-HINA is its lack of specificity, as it can inhibit the activity of multiple enzymes and other proteins.

Future Directions

The future directions for 5-DMPH-2-HINA research include further studies of its biochemical and physiological effects, development of more specific inhibitors, and exploration of its potential applications in drug design and other areas. Additionally, further studies of its mechanism of action could lead to the development of more effective inhibitors. Finally, further research into its synthesis could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

5-DMPH-2-HINA is synthesized from the reaction of 2,4-dimethylphenol and isonicotinic acid in aqueous solution. The reaction proceeds through a nucleophilic substitution reaction, wherein the isonicotinic acid acts as a nucleophile and reacts with the electrophilic aromatic ring of the 2,4-dimethylphenol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by precipitation. The yield of the reaction is typically around 95%.

properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-3-4-10(9(2)5-8)12-7-15-13(16)6-11(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCQQOSXFXGYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687074
Record name 5-(2,4-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-49-0
Record name 5-(2,4-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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